Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]
Overview
Description
Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] is a chemical compound with the molecular formula C16H18N2. It is characterized by a spirocyclic structure, which includes a cyclohexane ring fused to a perimidine moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with 1,8-diaminonaphthalene in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the perimidine ring are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction may produce spirocyclic alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] derivatives are explored for their pharmacological properties. Researchers investigate its potential as a lead compound for the development of new medications targeting specific diseases or conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclohexane-1,2’-indoline]
- Spiro[cyclohexane-1,2’-quinoline]
- Spiro[cyclohexane-1,2’-benzimidazole]
Uniqueness
Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
spiro[1,3-dihydroperimidine-2,1'-cyclohexane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-10-16(11-3-1)17-13-8-4-6-12-7-5-9-14(18-16)15(12)13/h4-9,17-18H,1-3,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAVVPHOTMNZLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC4=C3C(=CC=C4)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355357 | |
Record name | Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5745-91-5 | |
Record name | Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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